molecular formula C29H31N3O4 B11423914 1-(2,5-dimethoxyphenyl)-4-{1-[2-(2,4-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one

1-(2,5-dimethoxyphenyl)-4-{1-[2-(2,4-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one

Cat. No.: B11423914
M. Wt: 485.6 g/mol
InChI Key: KFSALBLZXUNFOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,5-DIMETHOXYPHENYL)-4-{1-[2-(2,4-DIMETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its intricate molecular structure, which includes multiple functional groups such as methoxy, phenoxy, and benzodiazole moieties. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-(2,5-DIMETHOXYPHENYL)-4-{1-[2-(2,4-DIMETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE typically involves multiple steps, each requiring specific reagents and conditions. The synthetic route often begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common reagents used in these reactions include various acids, bases, and solvents. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques such as chromatography and crystallization.

Chemical Reactions Analysis

1-(2,5-DIMETHOXYPHENYL)-4-{1-[2-(2,4-DIMETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE can undergo a variety of chemical reactions, including oxidation, reduction, and substitution. These reactions are typically carried out under controlled conditions using specific reagents. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may use reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product. The major products formed from these reactions can vary widely, depending on the specific conditions and reagents used.

Scientific Research Applications

This compound has a wide range of applications in scientific research. In chemistry, it is often used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential effects on various biological pathways and processes. In medicine, researchers may investigate its potential therapeutic properties, such as its ability to interact with specific molecular targets. Additionally, its unique structure makes it a valuable tool for studying the mechanisms of various chemical reactions and processes.

Mechanism of Action

The mechanism of action of 1-(2,5-DIMETHOXYPHENYL)-4-{1-[2-(2,4-DIMETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE involves its interaction with specific molecular targets and pathways. These interactions can lead to various effects, depending on the specific context and conditions. For example, the compound may bind to certain receptors or enzymes, altering their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved can vary, and further research is often needed to fully elucidate these mechanisms.

Comparison with Similar Compounds

When compared to similar compounds, 1-(2,5-DIMETHOXYPHENYL)-4-{1-[2-(2,4-DIMETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE stands out due to its unique combination of functional groups and structural features. Similar compounds may include those with methoxy, phenoxy, or benzodiazole groups, but the specific arrangement and combination of these groups in this compound give it distinct properties and reactivity. Some similar compounds include N-(2,4-DIMETHOXYPHENYL)-2-(2,5-DIMETHYLPHENOXY)ACETAMIDE and 1-(2,4-Dihydroxyphenyl)-2-(2,5-dimethylphenoxy)ethanone .

Properties

Molecular Formula

C29H31N3O4

Molecular Weight

485.6 g/mol

IUPAC Name

1-(2,5-dimethoxyphenyl)-4-[1-[2-(2,4-dimethylphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one

InChI

InChI=1S/C29H31N3O4/c1-19-9-11-26(20(2)15-19)36-14-13-31-24-8-6-5-7-23(24)30-29(31)21-16-28(33)32(18-21)25-17-22(34-3)10-12-27(25)35-4/h5-12,15,17,21H,13-14,16,18H2,1-4H3

InChI Key

KFSALBLZXUNFOS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=C(C=CC(=C5)OC)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.